molecular formula C9H14N4O2S B6447952 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide CAS No. 2548975-42-2

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide

Cat. No.: B6447952
CAS No.: 2548975-42-2
M. Wt: 242.30 g/mol
InChI Key: DWLFOOBVRDNPMF-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide is a synthetic organic compound that features a unique combination of a thiadiazole ring and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with formic acid or other suitable reagents.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via alkylation reactions, often using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Pyrrolidine Carboxamide: The final step involves the coupling of the thiadiazole derivative with a pyrrolidine carboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

    1,2,4-Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-3-carboxamide share the thiadiazole ring but differ in their substituents.

    Pyrrolidine Carboxamides: Compounds such as pyrrolidine-2-carboxamide have similar core structures but lack the thiadiazole ring.

Uniqueness: 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide is unique due to the combination of the methoxymethyl group, the thiadiazole ring, and the pyrrolidine carboxamide moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-15-5-7-11-9(16-12-7)13-4-2-3-6(13)8(10)14/h6H,2-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLFOOBVRDNPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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